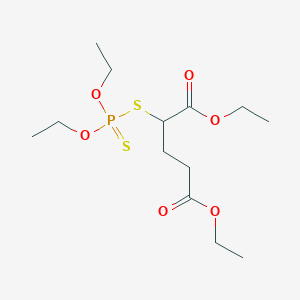
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Overview
Description
3-(aminomethyl)-PROXYL is a member of aminoxyls, a member of pyrrolidines and a primary amine. It derives from a PROXYL.
Mechanism of Action
Target of Action
3-Aminomethyl-proxyl, also known as 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is primarily used as a spin label for studying biological systems . It is particularly useful in the study of molecular diffusion into horse spleen ferritin .
Mode of Action
The compound interacts with its targets by diffusing into them, allowing for the study of their internal structures and functions . It has also been shown to be an effective nonthiol radioprotector .
Biochemical Pathways
3-Aminomethyl-proxyl is used in pharmacological studies of myeloperoxidase-mediated hypochlorous acid production inhibition . This suggests that it may play a role in modulating the activity of myeloperoxidase, an enzyme involved in the immune response.
Pharmacokinetics
Its use in studying molecular diffusion suggests that it may have good bioavailability and can penetrate biological structures effectively .
Result of Action
The molecular and cellular effects of 3-Aminomethyl-proxyl’s action primarily involve providing insights into the internal structures and functions of its targets . As a nonthiol radioprotector, it may also help protect cells from radiation damage .
Action Environment
The action, efficacy, and stability of 3-Aminomethyl-proxyl can be influenced by various environmental factors. It is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .
Biochemical Analysis
Biochemical Properties
3-Aminomethyl-proxyl reacts with many types of radicals, including alkyl and peroxyl radicals . It acts as a mimic of superoxide dismutase and stimulates the catalase activity of hemoproteins . In some situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of its oxidation .
Cellular Effects
The cellular effects of 3-Aminomethyl-proxyl are diverse. It has been shown to have beneficial effects in various pathological situations involving oxidative stress . It also has protective effects against UV and ionizing radiation .
Molecular Mechanism
At the molecular level, 3-Aminomethyl-proxyl exerts its effects through its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Aminomethyl-proxyl can vary with different dosages in animal models
Properties
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUJJOXVBWKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Aminomethyl-proxyl contribute to radioprotection?
A: Research suggests that 3-Aminomethyl-proxyl exhibits strong radioprotective properties. Studies using Chinese hamster V79 cells demonstrated its ability to protect against radiation-induced cytotoxicity. [] Notably, 3-Aminomethyl-proxyl, alongside Tempamine, outperformed other tested nitroxides, including Tempol. This enhanced protection is attributed to its stronger binding affinity to DNA, a primary target of radiation damage. [] This suggests that 3-Aminomethyl-proxyl may act by shielding DNA from radiation-induced damage.
Q2: Can you elaborate on the interaction between 3-Aminomethyl-proxyl and cyclodextrins?
A: Studies utilizing electron spin resonance measurements revealed weak complexation between 3-Aminomethyl-proxyl and α-cyclodextrin. [] This interaction, although weak, is characterized by specific thermodynamic parameters, suggesting a dynamic equilibrium between the free and complexed forms of 3-Aminomethyl-proxyl. This finding highlights the potential for modifying the physicochemical properties of 3-Aminomethyl-proxyl through complexation with cyclodextrins.
Q3: How does cucurbit[7]uril impact the properties of 3-Aminomethyl-proxyl?
A: Cucurbit[7]uril (CB7) acts as a molecular container, encapsulating 3-Aminomethyl-proxyl within its cavity. [] This inclusion complexation leads to several noteworthy effects:
- Increased Stability: Encapsulation by CB7 enhances the resistance of 3-Aminomethyl-proxyl to chemical reduction by ascorbic acid. [] This suggests that CB7 can protect the nitroxide moiety from degradation, potentially prolonging its efficacy.
- pH Sensitivity: The formation of the 3-Aminomethyl-proxyl@CB7 complex exhibits sensitivity to pH changes, with the apparent pK of the mixture increasing with CB7 concentration. [] This property could be exploited for developing pH-sensitive probes or delivery systems.
- Modulated EPR Spectra: Complexation with CB7 alters the electron paramagnetic resonance (EPR) spectra of 3-Aminomethyl-proxyl, reflecting changes in its rotational correlation time and hyperfine interaction. [] This finding highlights the potential of using CB7 as a tool to modulate and study the spectroscopic properties of 3-Aminomethyl-proxyl.
Q4: What is the significance of 3-Aminomethyl-proxyl in probing radical chemistry within biological systems?
A: 3-Aminomethyl-proxyl plays a crucial role in investigating radical chemistry within biological systems, particularly under oxidative stress conditions. [] While specific details of its application are not provided in the abstract, the research likely leverages the ability of 3-Aminomethyl-proxyl to interact with and trap free radicals. This interaction could allow researchers to identify and quantify radical species generated during oxidative stress in Salmonella typhimurium cells, shedding light on the underlying mechanisms of oxidative damage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






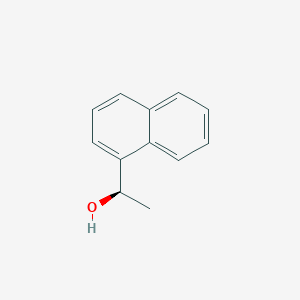

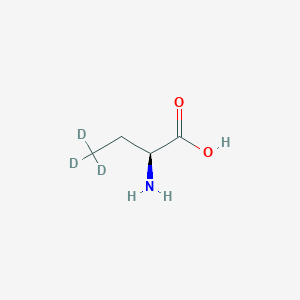
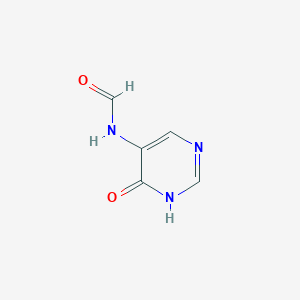
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
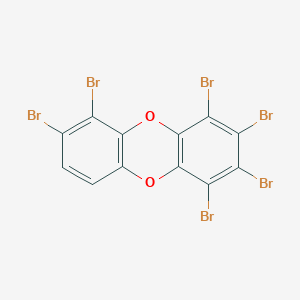
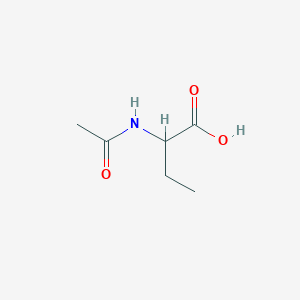

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
